molecular formula C7H7Br2N B3176015 2,3-Dibromo-5-methylaniline CAS No. 96558-69-9

2,3-Dibromo-5-methylaniline

Cat. No. B3176015
CAS RN: 96558-69-9
M. Wt: 264.94 g/mol
InChI Key: IYWYIAGFQKPGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2,3-Dibromo-5-methylaniline”, the synthesis of similar compounds often involves multiple steps such as nitration, conversion from the nitro group to an amine, and bromination . The exact process would depend on the specific properties of the compound and the desired end product .

Scientific Research Applications

  • Electrochemical Properties and Applications :

    • Research by Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of 2,4-dibromo-6-methylaniline and related compounds in aqueous sulfuric acid solutions. They found specific oxidation processes leading to the formation of different final products, such as p-benzoquinone derivatives. This study indicates the potential of using these compounds in electrochemical applications, such as sensors or electrocatalysts (Arias, Brillas, & Costa, 1990).
  • Synthesis and Characterization of Novel Compounds :

    • Topçu et al. (2021) synthesized and characterized novel oxime derivatives using 2,3-Dibromo-5-methylaniline and related compounds. These derivatives displayed significant antioxidant activities, suggesting their potential application in pharmaceuticals or as antioxidant agents (Topçu, Ozen, Bal, & Taş, 2021).
  • Material Science and Polymer Research :

    • In the field of material science, Rizwan et al. (2021) conducted a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. They explored their non-linear optical properties, reactivity, and structural features, which could be significant for the development of new materials in electronics and photonics (Rizwan et al., 2021).
  • Environmental Studies and Toxicity :

    • Wegman and Korte (1981) investigated the presence of aromatic amines, including 2,3-Dibromo-5-methylaniline, in surface waters in the Netherlands. Their research provides insights into environmental contamination and the need for monitoring and regulating such compounds (Wegman & Korte, 1981).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a chemical compound. For “2,3-Dibromo-5-methylaniline”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2,3-dibromo-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYIAGFQKPGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-5-methylaniline
Reactant of Route 3
2,3-Dibromo-5-methylaniline
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-5-methylaniline
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-5-methylaniline
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.